1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQYWCSZAIXOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinoline core
Industrial Production Methods
In an industrial setting, the production of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide can be optimized by using high-yielding catalysts and efficient reaction conditions. For example, the use of microwave-assisted synthesis and flow chemistry techniques can significantly reduce reaction times and improve overall yields.
Chemical Reactions Analysis
Key Data:
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Condensation | NaH, dimethyl malonate | 100°C | 35–60% | |
| Hydrolysis | KOH, aqueous ethanol | Reflux | 34–60% |
Carboxamide Formation
The 3-carboxamide group is introduced via coupling reactions between quinolinecarboxylic acids/esters and substituted anilines:
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Acylation : Acid chlorides react with 2-methoxyaniline in dry toluene using coupling agents like DCC or EDC .
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Direct Aminolysis : Ethyl 3-quinolinecarboxylate reacts with 2-methoxyaniline under basic conditions (e.g., NaH in DMF) .
Example Reaction:
a) Methoxy Group Reactivity
The 2-methoxyphenyl substituent participates in:
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Demethylation : Treatment with HBr/AcOH or BBr₃ in CH₂Cl₂ yields phenolic derivatives .
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Electrophilic Substitution : Nitration or halogenation occurs at the 4-position of the phenyl ring under mild conditions .
b) Quinoline Ring Substitutions
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Nitration : HNO₃/NaNO₂ in acetic acid introduces nitro groups at the 6- or 8-position of the quinoline .
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Reduction : Sodium dithionite reduces nitro groups to amines (e.g., 3-amino derivatives) .
Biological Activity-Driven Reactions
The compound’s anti-inflammatory and kinase-inhibitory properties correlate with:
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Hydrogen Bonding : The 4-oxo group forms intramolecular H-bonds with the carboxamide NH, stabilizing bioactive conformations .
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Metal Chelation : The quinoline nitrogen and carbonyl oxygen coordinate transition metals (e.g., Fe³⁺, Cu²⁺), influencing redox activity .
Stability and Degradation
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Hydrolysis : The carboxamide bond resists hydrolysis under physiological pH but cleaves in concentrated HCl/H₂SO₄ at elevated temperatures .
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Photodegradation : UV exposure induces ring-opening via singlet oxygen mechanisms .
Key Research Findings
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Anti-inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., NO₂) at the 6-position show enhanced NF-κB inhibition (IC₅₀ = 10–27 μM) .
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Selectivity : The 2-methoxy group reduces off-target binding to mGlu receptors compared to unsubstituted analogs .
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Metabolic Stability : Demethylation to phenolic derivatives is a primary metabolic pathway in hepatic microsomes .
Scientific Research Applications
Structure
The compound features a quinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals. The methoxy group enhances its solubility and bioavailability.
Antimicrobial Activity
1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that BQCA derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of BQCA. Its ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of key signaling pathways.
Case Study: Apoptosis Induction
In vitro studies conducted on human breast cancer cell lines revealed that BQCA significantly induced apoptosis through the activation of caspase pathways. This finding suggests its potential role as a chemotherapeutic agent .
Neuroprotective Effects
Emerging research has indicated that BQCA may possess neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that administration of BQCA resulted in reduced neuronal damage following ischemic events. The compound's ability to enhance cognitive function post-injury was noted, indicating its therapeutic potential in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Condition | Reference |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | |
| Anticancer | Breast cancer cell lines | |
| Neuroprotective | Ischemic brain injury |
Mechanism of Action
The mechanism of action of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electron-Donating vs. In contrast, chloro substituents (e.g., in compound 52) are electron-withdrawing, which may increase reactivity or alter binding affinity .
- Lipophilicity : The dimethoxyphenyl analog (CAS 946203-92-5) exhibits higher lipophilicity than the target compound due to an additional methoxy group, likely improving membrane permeability but possibly reducing solubility .
- Steric Effects : Bulky substituents like adamantyl (compound 52) may hinder interactions with enzymatic targets compared to the smaller 2-methoxyphenyl group .
Yield and Efficiency :
- The target compound’s synthesis likely mirrors that of N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, which achieves high purity via column chromatography .
Physicochemical Properties
Notes:
Biological Activity
1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties. The following sections will explore its biological activity, focusing on anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.30 g/mol
- CAS Number : 13156192
The compound features a quinoline backbone with a methoxyphenyl substituent and a carboxamide functional group, which are crucial for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide. In vitro experiments demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages (J774A.1 cells) .
Table 1: Anti-inflammatory Activity of 1,4-Dihydro-N-(2-Methoxyphenyl)-4-Oxo-3-Quinolinecarboxamide
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide | 75% | 70% | 12.5 |
The compound's mechanism involves the inhibition of the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses .
Cytotoxicity and Anticancer Potential
In addition to its anti-inflammatory effects, the compound has shown promising cytotoxic activity against various cancer cell lines. Studies have reported that it exhibits significant antiproliferative effects on human breast cancer cell lines (MCF-7 and T47D), with IC50 values indicating potent activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| T47D | 18.5 |
These findings suggest that the compound may serve as a potential lead for developing anticancer agents targeting specific pathways involved in tumor growth.
Case Studies and Research Findings
- Acute Lung Injury Model : In vivo studies using LPS-induced acute lung injury models demonstrated that administration of this quinoline derivative significantly improved survival rates and reduced pathological changes in lung tissue . The treatment led to decreased pulmonary edema and reduced macrophage infiltration.
- Sepsis Model : The compound was also evaluated in sepsis models, where it exhibited protective effects against systemic inflammatory responses, further supporting its potential therapeutic application in treating inflammatory diseases .
Q & A
Q. What comparative studies exist between this compound and fluoroquinolone derivatives?
- Functional Differences : Unlike 6-fluoroquinolones (e.g., ciprofloxacin analogs), this compound lacks direct DNA gyrase inhibition but shows unique activity against Gram-positive bacteria, likely via topoisomerase IV targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
